Fmoc-4-Amino-L-phenylalanine
CAS No.: 95753-56-3
VCID: VC21543712
Molecular Formula: C24H22N2O4
Molecular Weight: 402,43 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-4-Amino-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is widely used in peptide synthesis, drug development, bioconjugation, and protein engineering due to its unique properties and versatility. Synonyms
Applications in ResearchFmoc-4-Amino-L-phenylalanine is utilized in various research areas due to its ability to enhance stability and solubility in peptide synthesis. Peptide SynthesisThis compound is a key building block in solid-phase peptide synthesis (SPPS), allowing researchers to create custom peptides for applications in biochemistry and pharmacology . The Fmoc protecting group prevents unwanted side reactions during peptide elongation, ensuring high purity and yield of the synthesized peptides. Drug DevelopmentIts unique structure makes it valuable in the development of peptide-based drugs, particularly for targeting specific receptors in disease treatment . Fmoc-4-Amino-L-phenylalanine is used to synthesize bioactive peptides that can lead to new therapeutic agents. BioconjugationThis compound is employed in bioconjugation processes to attach peptides to other biomolecules, enhancing the delivery and targeting capabilities of therapeutic agents . This improves the effectiveness of drugs in clinical applications. Research in NeuroscienceFmoc-4-Amino-L-phenylalanine aids in the study of neurotransmitter systems, helping scientists understand the role of peptides in brain function and potential treatments for neurological disorders . Protein EngineeringIt serves as a versatile tool in modifying proteins to introduce specific functionalities that can improve stability and activity in various applications . Safety and HandlingFmoc-4-Amino-L-phenylalanine should be handled with care, following standard laboratory safety protocols for handling organic compounds. Research FindingsRecent studies have highlighted the versatility of Fmoc-4-Amino-L-phenylalanine in peptide synthesis and drug development. Its ability to form stable peptides and enhance bioavailability makes it a promising candidate for therapeutic applications. Peptide-Based TherapiesThe use of Fmoc-4-Amino-L-phenylalanine in creating peptide-based drugs has shown potential in targeting specific biological pathways, offering new avenues for disease treatment . Bioconjugation ApplicationsBioconjugation techniques involving this compound have improved the delivery and efficacy of therapeutic agents, enhancing their clinical effectiveness . |
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CAS No. | 95753-56-3 |
Product Name | Fmoc-4-Amino-L-phenylalanine |
Molecular Formula | C24H22N2O4 |
Molecular Weight | 402,43 g/mole |
IUPAC Name | (2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Standard InChIKey | VALNSJHHRPSUDO-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O |
Synonyms | Fmoc-4-Amino-L-phenylalanine;95753-56-3;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoicacid;FMOC-PHE(4-NH2)-OH;N|A-Fmoc-4-Amino-L-Phenylalanine;Fmoc-4-Amino-Phenylalanine;FMOC-4-ao-L-phenylalanine;PubChem12464;PubChem13151;SCHEMBL3206266;CTK3J1801;MolPort-001-758-550;VALNSJHHRPSUDO-QFIPXVFZSA-N;ZINC2560905;6544AC;ANW-73446;CF-288;(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicAcid;AKOS015912119;AKOS015922832;QC-1536;RTR-030066;VZ36116;AJ-40670;AK-81217 |
PubChem Compound | 7019927 |
Last Modified | Aug 15 2023 |
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